molecular formula C10H14BrNOS B8299876 4-[(5-Bromo-4-methylthiophen-2-yl)methyl]morpholine CAS No. 860344-45-2

4-[(5-Bromo-4-methylthiophen-2-yl)methyl]morpholine

Cat. No.: B8299876
CAS No.: 860344-45-2
M. Wt: 276.20 g/mol
InChI Key: QAAUDRIEJYHUCX-UHFFFAOYSA-N
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Description

4-[(5-Bromo-4-methylthiophen-2-yl)methyl]morpholine is a useful research compound. Its molecular formula is C10H14BrNOS and its molecular weight is 276.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

860344-45-2

Molecular Formula

C10H14BrNOS

Molecular Weight

276.20 g/mol

IUPAC Name

4-[(5-bromo-4-methylthiophen-2-yl)methyl]morpholine

InChI

InChI=1S/C10H14BrNOS/c1-8-6-9(14-10(8)11)7-12-2-4-13-5-3-12/h6H,2-5,7H2,1H3

InChI Key

QAAUDRIEJYHUCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)CN2CCOCC2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

(5-Bromo-4-methyl-thiophen-2-yl)-morpholin-4-yl-methanone (1.78 mmol) was added to a flask containing 1M THF.BH3 complex in THF (4.45 mmol). Reaction was stirred at reflux for 2.5 h under N2. Methanol was then added until gas evolution ceased, followed by 10 ml of 1M NaOH and the reaction stirred at reflux for a further 7 h. The mixture was cooled to room temperature and extracted with EtOAc. This extract was concentrated in vacuo and the residue taken up in 1M HCl and washed with EtOAc. The acid layer was then basified with 1M NaOH and extracted back into EtOAc. Removal of solvent gave 4-(5-Bromo-4-methyl-thiophen-2-ylmethyl)-morpholine as a colourless oil: m/z in MS ES+=276, 278 [M+H]+, 0.98 mmol, 55%.
Quantity
1.78 mmol
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
4.45 mmol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five

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